molecular formula C20H21Cl2N3O2 B10813670 4-Chloro-N-(3-chloro-4-(2-(piperidin-1-yl)acetamido)phenyl)benzamide

4-Chloro-N-(3-chloro-4-(2-(piperidin-1-yl)acetamido)phenyl)benzamide

Cat. No.: B10813670
M. Wt: 406.3 g/mol
InChI Key: UARULYQGELQFIJ-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-chloro-4-(2-(piperidin-1-yl)acetamido)phenyl)benzamide is a benzamide derivative featuring a piperidine ring linked via an acetamido group to a dichlorophenyl backbone.

Properties

Molecular Formula

C20H21Cl2N3O2

Molecular Weight

406.3 g/mol

IUPAC Name

4-chloro-N-[3-chloro-4-[(2-piperidin-1-ylacetyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H21Cl2N3O2/c21-15-6-4-14(5-7-15)20(27)23-16-8-9-18(17(22)12-16)24-19(26)13-25-10-2-1-3-11-25/h4-9,12H,1-3,10-11,13H2,(H,23,27)(H,24,26)

InChI Key

UARULYQGELQFIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

4-Chloro-N-(3-chloro-4-(2-(piperidin-1-yl)acetamido)phenyl)benzamide, also known by its CAS number 332376-81-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperidine ring and multiple chlorine substituents. Its molecular formula is C17H19Cl2N3OC_{17}H_{19}Cl_2N_3O, with a molecular weight of approximately 358.25 g/mol.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In a study involving various benzamide derivatives, it was found that modifications to the piperidine moiety can enhance cytotoxicity against different cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against several cancer cell lines, including:

CompoundCell LineIC50 (µM)
1MCF-7 (Breast)25.72
2U87 (Glioblastoma)45.2
3PC-3 (Prostate)12.19

These results suggest that structural modifications can lead to enhanced anticancer activity, making this compound a candidate for further development in cancer therapy.

Anti-inflammatory Activity

Additionally, the compound has shown promise in anti-inflammatory applications. Studies have indicated that benzamide derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Research Findings

In an experimental model of inflammation, the compound demonstrated:

ParameterControl GroupTreated Group
Tumor Necrosis Factor-alphaHighReduced
Interleukin-6ElevatedSignificantly Lowered

These findings indicate that this compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.

The mechanism by which this compound exerts its biological effects appears to involve modulation of specific signaling pathways associated with cell proliferation and inflammation. Notably, it may inhibit the PI3K/Akt signaling pathway, which is often implicated in cancer progression and inflammatory responses.

Summary of Mechanisms

  • PI3K/Akt Pathway Inhibition : Reduces cell survival and proliferation.
  • Cytokine Modulation : Decreases levels of pro-inflammatory cytokines.
  • Apoptosis Induction : Promotes programmed cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name & Reference Core Structure Modifications Amine Type Notable Functional Groups
Target Compound 3,4-dichlorophenyl; acetamido-piperidine linker Piperidine Chloro (×2), acetamido
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide Ethyl linker; single chloro substituent Piperidine Chloro, ethyl spacer
4-Chloro-N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]benzamide Piperazine; methanesulfonyl group Piperazine Methanesulfonyl (electron-withdrawing)
2-Chloro-N-{3-[(2,4-dimethylphenyl)carbamamido]-4-(piperidin-1-yl)phenyl}benzamide Carbamate linker; dimethylphenyl substituent Piperidine Carbamate, dimethylphenyl
3-Chloro-4-fluoro-N-{1-[1-(6-methyl-2-naphthyl)ethyl]piperidin-4-yl}benzamide Fluoro-naphthyl hybrid; piperidin-4-yl Piperidin-4-yl Fluoro, naphthyl (steric bulk)

Key Observations :

Piperidine vs. Piperazine: Piperidine-containing compounds (target, ) may exhibit stronger basicity and membrane permeability compared to piperazine derivatives (e.g., ), which have an additional nitrogen atom that could alter receptor selectivity.

Substituent Effects: The target’s dual chloro groups (3- and 4-positions) increase lipophilicity, favoring interactions with hydrophobic receptor pockets. In contrast, ’s dimethylphenyl group introduces steric hindrance, possibly reducing binding affinity but improving metabolic stability.

Linker Flexibility: The acetamido spacer in the target compound provides conformational flexibility, which may optimize binding to dynamic protein sites.

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data for Selected Analogs

Compound Name & Reference Crystal System Space Group Dihedral Angle (Piperidine-Benzene) Hydrogen Bonding Network
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide Monoclinic P21/n 41.64° O–H⋯N, N–H⋯O, C–H⋯O (water-mediated)
Target Compound Not reported Predicted: Similar O/N–H interactions
  • The target compound’s acetamido group may alter this angle, affecting crystal lattice stability.
  • Hydrogen bonding involving water molecules (as in ) is critical for solubility. The target’s acetamido group could introduce additional N–H⋯O interactions, enhancing crystallinity.

Pharmacological Implications

Inferred Structure-Activity Relationships (SAR) :

Antimicrobial Potential: Piperidine-containing benzamides (e.g., ) demonstrate antimicrobial activity, likely due to membrane disruption via lipophilic interactions. The target’s dichlorophenyl group may amplify this effect .

Receptor Targeting :

  • Piperazine derivatives (e.g., ) are used in serotonergic research, suggesting that the target’s piperidine moiety may favor dopaminergic or adrenergic receptor interactions.

Metabolic Stability :

  • Carbamate groups () resist enzymatic hydrolysis, whereas the target’s acetamido linker may be prone to amidase cleavage, necessitating prodrug strategies.

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